molecular formula C8H9NO B8428659 5-Methyl-6-vinylpyridin-3-ol

5-Methyl-6-vinylpyridin-3-ol

Cat. No. B8428659
M. Wt: 135.16 g/mol
InChI Key: YLLNUBQKCJRDAZ-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

A reaction mixture of 5-methyl-6-vinylpyridin-3-ol (100 mg, 0.00074 mmol), sodium 1-bromobut-2-yne (118 mg, 0.00088 mol, Alfa-Aesar) and cesium carbonate (361 mg, 0.0011 mol) in DMF (2 mL) was stirred for 2 h at 80° C. After completion of the reaction, reaction mixture was cooled to ambient temperature, poured into ice-cold water (10 mL) and extracted with ethyl acetate (3×10 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The crude residue was purified by column chromatography using silica gel and eluting with 0-10% ethyl acetate in petroleum ether to give 5-(but-2-yn-1-yloxy)-3-methyl-2-vinylpyridine as an off white solid (85 mg, 61.5%). MS m/z=188.3 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
sodium 1-bromobut-2-yne
Quantity
118 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
361 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
61.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[N:6][C:7]=1[CH:8]=[CH2:9].Br[CH2:12][C:13]#[C:14][CH3:15].[Na].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:12]([O:10][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([CH:8]=[CH2:9])=[N:6][CH:5]=1)[C:13]#[C:14][CH3:15] |f:1.2,3.4.5,^1:15|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC=1C=C(C=NC1C=C)O
Name
sodium 1-bromobut-2-yne
Quantity
118 mg
Type
reactant
Smiles
BrCC#CC.[Na]
Name
cesium carbonate
Quantity
361 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
10 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#CC)OC=1C=C(C(=NC1)C=C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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